N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,5-dimethylphenyl isothiocyanate with 4-methyl-2-phenylthiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties against drug-resistant pathogens.
Medicine: Studied for its potential as a therapeutic agent in treating infections and other diseases.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The thiazole ring can interact with bacterial DNA or proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)thioureido acid derivatives: These compounds share a similar structure but differ in the functional groups attached to the thiazole ring.
4-substituted thiazoles: These compounds have various substituents at the 4-position of the thiazole ring, leading to different chemical and biological properties.
Uniqueness
N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H18N2OS |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H18N2OS/c1-12-9-10-13(2)16(11-12)21-18(22)17-14(3)20-19(23-17)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,21,22) |
InChI Key |
RFXFSDPRNBUSAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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